molecular formula C11H15F2N3O4S B13315631 2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid

2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid

Cat. No.: B13315631
M. Wt: 323.32 g/mol
InChI Key: IZZBDEXCGNQQQF-UHFFFAOYSA-N
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Description

2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a difluoromethyl group, and a dioxothiolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid typically involves multiple steps, starting with the formation of the imidazole ring. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde . The difluoromethyl group can be introduced via a radical difluoromethylation process . The dioxothiolan ring is usually synthesized through a cyclization reaction involving a thiol and a carbonyl compound .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives .

Scientific Research Applications

2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid is unique due to its combination of functional groups, which confer a range of chemical and biological properties

Properties

Molecular Formula

C11H15F2N3O4S

Molecular Weight

323.32 g/mol

IUPAC Name

2-[[1-(difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid

InChI

InChI=1S/C11H15F2N3O4S/c12-11(13)16-3-2-14-9(16)5-15(6-10(17)18)8-1-4-21(19,20)7-8/h2-3,8,11H,1,4-7H2,(H,17,18)

InChI Key

IZZBDEXCGNQQQF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=NC=CN2C(F)F)CC(=O)O

Origin of Product

United States

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